molecular formula C15-H24-O B127401 alpha-Bergamotenol CAS No. 88034-74-6

alpha-Bergamotenol

Cat. No. B127401
CAS RN: 88034-74-6
M. Wt: 220.35 g/mol
InChI Key: JGINTSAQGRHGMG-WZUFQYTHSA-N
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Description

Alpha-Bergamotenol, also known as α-bergamotenol, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other . It is found in a variety of plants, particularly in their essential oils .


Synthesis Analysis

Alpha-Bergamotenol has been identified in the essential oil of Saussurea costus through a metabolomic approach using gas chromatography-mass spectrometry (GC-MS) .


Molecular Structure Analysis

The molecular formula of alpha-Bergamotenol is C15H24O . It is a structural isomer of bergamotene, differing only by the location of a double bond .


Chemical Reactions Analysis

While specific chemical reactions involving alpha-Bergamotenol are not well-documented, it is known that bergamotenes, a group of isomeric chemical compounds that include alpha-Bergamotenol, are biosynthesized from farnesyl pyrophosphate .

Scientific Research Applications

Therapeutic Properties and Clinical Trials

Alpha-Bergamotenol, primarily found in bergamot essential oil and other citrus essential oils, has demonstrated a range of therapeutic properties. Clinical trials have primarily focused on skin disorders like psoriasis and vitiligo, where the administration of Bergapten (a compound in alpha-Bergamotenol) combined with UV irradiation showed significant lesion clearance rates. Bergamot extract has also shown beneficial effects in patients with altered serum lipid profiles and nonalcoholic fatty liver, although its effects on cancer have not been extensively studied in clinical trials. It's worth noting that Bergapten has a lower bioavailability compared to its isomer but allows higher concentrations to be administered due to fewer side effects (Quetglas-Llabrés et al., 2022).

Psychophysiological Effects

In a study examining the effects of bergamot orange essence on patients prior to laparoscopic cholecystectomy, it was observed that the essence significantly reduced patients' anxiety and salivary alpha amylase levels, indicating its potential as a complementary technique to reduce anxiety in pre-surgical patients (Pasyar, Rambod, & Araghi, 2020).

Biological Activities and Agricultural Applications

Bergamotenes, related to alpha-Bergamotenol, are known for their diverse biological activities, including antioxidant, anti-inflammatory, immunosuppressive, cytotoxic, antimicrobial, antidiabetic, and insecticidal effects. Although studies on their biotechnological potential are still limited, they hold promise in pharmaceutical, nutraceuticals, cosmeceuticals, and pest management sectors (Annaz et al., 2023).

Anti-inflammatory Properties

A study on bergapten's anti-inflammatory properties showed that it enhances the clearance of neutrophils and macrophages from the site of inflammation, reduces oxidative stress by inhibiting reactive oxygen species, and significantly reduces inflammation in acetic acid-induced colitis (Adakudugu et al., 2020).

properties

IUPAC Name

(Z)-5-(2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl)-2-methylpent-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)13-7-6-12(2)14(15)9-13/h5-6,13-14,16H,4,7-10H2,1-3H3/b11-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGINTSAQGRHGMG-WZUFQYTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2CC1C2(C)CCC=C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCC2CC1C2(C)CC/C=C(/C)\CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Bergamotenol

CAS RN

88034-74-6
Record name Bergamotenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088034746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Bergamotenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036402
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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